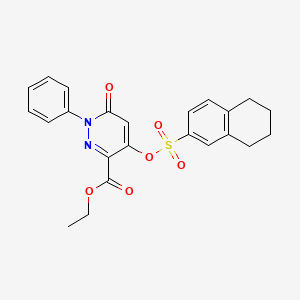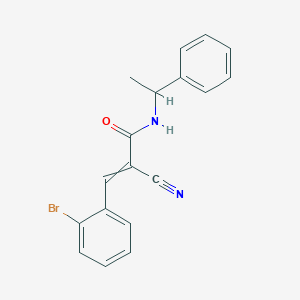![molecular formula C16H15NOS2 B2553312 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)thiophene-2-carboxamide CAS No. 2034617-35-9](/img/structure/B2553312.png)
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)thiophene-2-carboxamide” is a chemical compound that belongs to the class of organic compounds known as benzo[b]thiophenes . Benzo[b]thiophenes are compounds containing a benzo[b]thiophene ring system, which consists of a benzene ring fused to a thiophene ring .
Synthesis Analysis
The synthesis of benzo[b]thiophene derivatives typically involves a series of reactions. For instance, the synthesis of benzo[b]thiophene-2-carboxylic acid involves the reaction of a compound with methyl thioglycolate in the presence of K2CO3 in DMF, followed by a reaction with LiOH . The resulting product is then used in subsequent reactions to synthesize more complex benzo[b]thiophene derivatives .Molecular Structure Analysis
The molecular structure of “N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)thiophene-2-carboxamide” can be analyzed using various spectroscopic techniques. For example, 1H NMR spectroscopy can provide information about the hydrogen atoms in the molecule, while 13C NMR spectroscopy can provide information about the carbon atoms .Chemical Reactions Analysis
The chemical reactions involving “N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)thiophene-2-carboxamide” can be analyzed based on the functional groups present in the molecule. For example, the carboxamide group can participate in various reactions such as hydrolysis, reduction, and condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)thiophene-2-carboxamide” can be determined using various techniques. For instance, its melting point can be determined using differential scanning calorimetry, while its solubility can be determined using solubility tests .Applications De Recherche Scientifique
Anticancer Properties: Certain thiophene-based molecules demonstrate anticancer activity. Researchers explore their potential as chemotherapeutic agents, targeting specific cancer cell pathways.
Anti-Inflammatory Effects: Thiophene-containing compounds exhibit anti-inflammatory properties. These molecules may serve as leads for developing novel anti-inflammatory drugs.
Antimicrobial Activity: Thiophenes have been investigated for their antimicrobial effects. They could play a role in combating bacterial and fungal infections.
Antihypertensive Properties: Some thiophene derivatives show promise as antihypertensive agents. Researchers study their effects on blood pressure regulation.
Anti-Atherosclerotic Effects: Thiophene-mediated compounds may contribute to preventing or managing atherosclerosis, a condition characterized by plaque buildup in arteries.
Synthesis Methods
Various synthetic routes lead to thiophene derivatives:
Condensation Reactions: Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses are significant methods for obtaining thiophene derivatives. These reactions allow access to diverse structures.
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of N-[1-(1-benzothiophen-3-yl)propan-2-yl]thiophene-2-carboxamide Similar compounds with a benzo[b]thiophen structure have been shown to have affinity towards 5-ht1a serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep .
Mode of Action
The exact mode of action of N-[1-(1-benzothiophen-3-yl)propan-2-yl]thiophene-2-carboxamide Compounds with similar structures have been shown to interact with their targets through electrostatic interactions . These interactions can influence the binding affinity of the compound to its target .
Biochemical Pathways
The specific biochemical pathways affected by N-[1-(1-benzothiophen-3-yl)propan-2-yl]thiophene-2-carboxamide Serotonin receptors, such as the 5-ht1a receptor, are known to be involved in numerous biochemical pathways that regulate various physiological functions .
Result of Action
The molecular and cellular effects of N-[1-(1-benzothiophen-3-yl)propan-2-yl]thiophene-2-carboxamide The interaction of similar compounds with 5-ht1a serotonin receptors can influence numerous physiological functions .
Propriétés
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NOS2/c1-11(17-16(18)15-7-4-8-19-15)9-12-10-20-14-6-3-2-5-13(12)14/h2-8,10-11H,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTJCNQBWVECNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-amino-3-[(E)-{[4-(benzyloxy)phenyl]methylidene}amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2553238.png)



![[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]methanol](/img/structure/B2553246.png)



![3-[3-(2-Hydroxyethylamino)propyl]-1,3-oxazolidin-2-one;hydrochloride](/img/structure/B2553251.png)
![7-(1,3-benzodioxol-5-ylcarbonyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2553252.png)